

Primary Mechanism of Action: Fungal Respiration Inhibition

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Compound of Interest

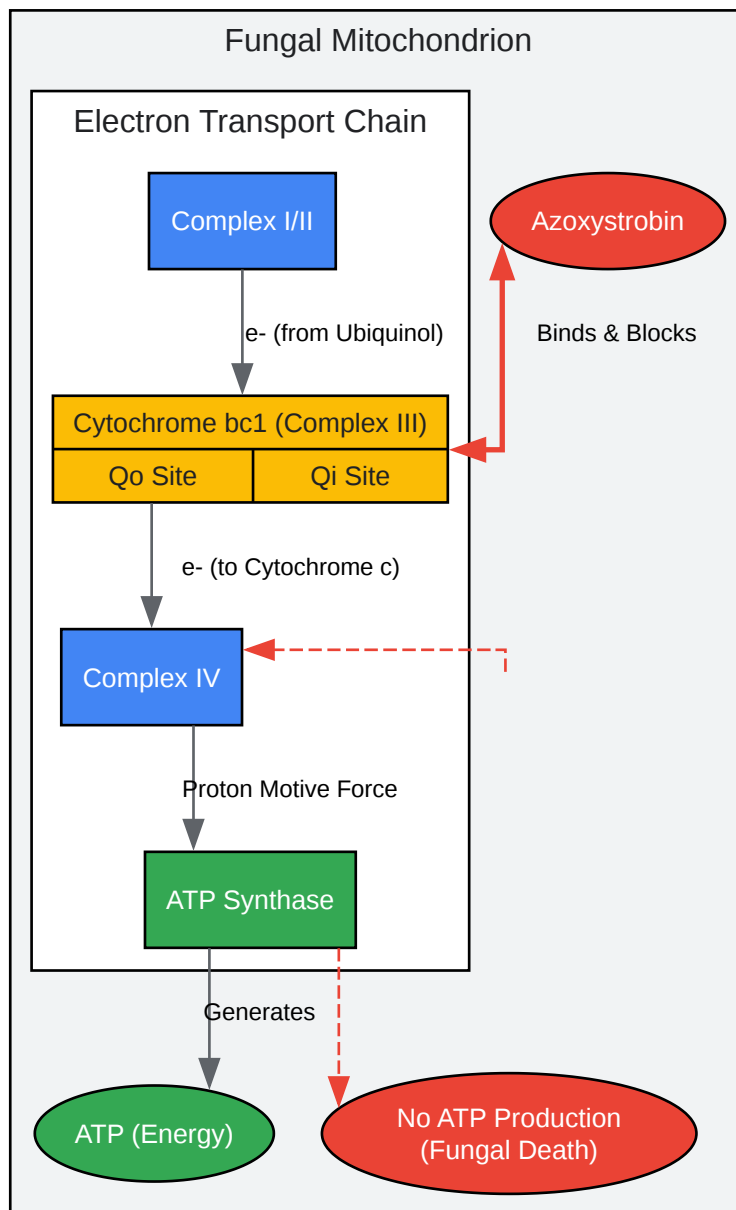
Compound Name: Azoxystrobin

Cat. No.: B1666510

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Azoxystrobin's efficacy as a fungicide stems from its specific and potent inhibition of mitochondrial respiration.[8] It targets Complex III (cytochrome bc1 complex) in the fungal mitochondrial electron transport chain.[4][9] By binding to the Qo site, **azoxystrobin** physically obstructs the transfer of electrons from ubiquinol to cytochrome c1, which is a critical step for generating the proton gradient necessary for ATP synthesis.[8] This disruption leads to a rapid depletion of cellular energy, inhibiting spore germination, mycelial growth, and ultimately causing fungal cell death.[2][8] The selectivity of **azoxystrobin** for fungi over host plants is due to structural differences in their respective mitochondrial complexes.[8]

Figure 1: Azoxystrobin's Fungal Respiration Inhibition Pathway



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Direct Effects on Plant Physiology

While primarily a fungicide, **azoxystrobin** induces several beneficial physiological responses in plants.

Delayed Senescence and Photosynthesis

A widely reported effect of **azoxystrobin** is the delay of leaf senescence, often termed the "greening effect".^[7] This is characterized by:

- **Increased Chlorophyll Content:** Treated plants often exhibit higher chlorophyll content compared to controls.^{[10][11]} In ginseng, at 90 days post-germination, chlorophyll levels in plants treated with 225 g a.i./ha of **azoxystrobin** were 2.58 to 2.68 times higher than in control plants.^[10]
- **Enhanced Antioxidant Capacity:** **Azoxystrobin** boosts the activity of antioxidant enzymes, which protect the photosynthetic apparatus from oxidative damage and delay the degradation of chlorophyll.^{[5][10]}
- **Modulated Ethylene Synthesis:** Some strobilurins have been shown to reduce the activity of ACC synthase, a key enzyme in the ethylene synthesis pathway, which is a hormone known to promote senescence.^[6]

Nitrogen Metabolism

Azoxystrobin has been shown to enhance nitrogen assimilation in plants.^[6] This is primarily achieved by increasing the activity of nitrate reductase (NR), a key enzyme in the nitrogen metabolism pathway.^{[11][12]} Improved nitrogen metabolism can lead to increased protein content and overall plant vigor.^[7] In wild rocket, **azoxystrobin** application increased Nitrogen Use Efficiency (NUE) by 8.9%.^[11]

Water Use and Stomatal Conductance

Azoxystrobin can influence plant water relations. Studies have indicated that it can reduce stomatal conductance and transpiration, leading to improved water use efficiency (WUE), particularly in arid conditions.^[6] In tomato plants under full irrigation, **azoxystrobin** treatment significantly increased Relative Water Content (RWC).^[13] However, some studies note that under certain water-deficient conditions, these benefits might be limited.^[6]

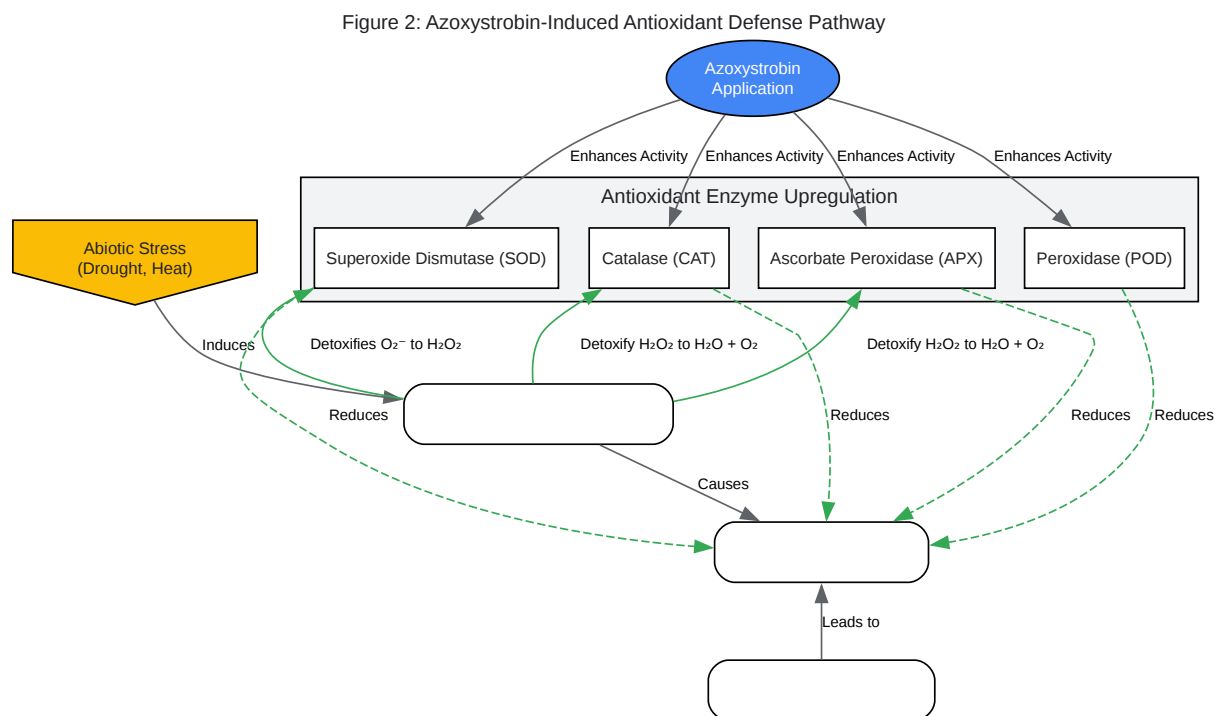
Amelioration of Abiotic Stress

Azoxystrobin enhances plant tolerance to various abiotic stresses, such as drought and heat, primarily by mitigating oxidative stress.

Oxidative Stress Response

Abiotic stresses lead to the overproduction of reactive oxygen species (ROS) like superoxide radicals (O_2^-) and hydrogen peroxide (H_2O_2), which cause cellular damage. **Azoxystrobin** application has been shown to significantly bolster the plant's antioxidant defense system.[\[5\]](#)
[\[10\]](#)

- **Increased Antioxidant Enzyme Activity:** Treatment with **azoxystrobin** leads to elevated activities of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Peroxidase (POD), and Ascorbate Peroxidase (APX).[\[5\]](#)[\[10\]](#)[\[11\]](#) SOD converts O_2^- into H_2O_2 , which is then detoxified into water and oxygen by CAT and APX.[\[5\]](#)
- **Reduced Oxidative Damage:** By enhancing the antioxidant system, **azoxystrobin** effectively reduces the levels of ROS and decreases lipid peroxidation, which is often measured by the malondialdehyde (MDA) content.[\[10\]](#)[\[14\]](#) In ginseng, **azoxystrobin** treatment significantly lowered both O_2^- and MDA content compared to untreated plants.[\[10\]](#)



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Figure 2: **Azoxystrobin**-Induced Antioxidant Defense Pathway

Quantitative Effects on Plant Growth and Yield

The physiological benefits of **azoxystrobin** often translate into measurable improvements in plant growth and yield. The effects can vary depending on the crop, application rate, and environmental conditions.

| Parameter | Crop | Treatment | Control Value | Treated Value | Percent Change | Citation |
|---|------------------|---------------|---------------|---------------|----------------|---|
| Yield | Wild Rocket | Azoxystrobin | - | - | +10.3% | [11] |
| Total Phenols | Wild Rocket | Azoxystrobin | - | - | +9.4% | [11] |
| Antioxidant Activity | Wild Rocket | Azoxystrobin | - | - | +17.4% | [11] |
| Chlorophyll Content | Wild Rocket | Azoxystrobin | - | - | +15.2% | [11] |
| Nitrogen Use Efficiency | Wild Rocket | Azoxystrobin | - | - | +8.9% | [11] |
| Water Use Efficiency (Yield) | Wild Rocket | Azoxystrobin | - | - | +13.9% | [11] |
| Chlorophyll Content | Ginseng (90d) | 225 g a.i./ha | 1 (relative) | 2.58 - 2.68 | +158-168% | [10] |
| Soluble Protein | Ginseng (90d) | 225 g a.i./ha | ~1.6 mg/g FW | ~2.5 mg/g FW | ~+56% | [10] |
| MDA Content | Ginseng (90d) | 225 g a.i./ha | ~10 nmol/g FW | ~6 nmol/g FW | -40% | [10] |
| Superoxide Radical (O ₂ ⁻) | Ginseng (90d) | 225 g a.i./ha | ~140 U/g FW | ~80 U/g FW | -43% | [10] |
| SOD Activity | Ginseng (90d) | 225 g a.i./ha | ~180 U/g FW | ~280 U/g FW | +55% | [10] |
| Number of Fruits per Plant | Tomato (Drought) | Azoxystrobin | 14.33 | 19.33 | +34.9% | [13] [15] |

| | | | | | | |
|-------------|----------------------------|------------------------|----------------|----------------|-------|------|
| Grain Yield | Wheat (High Disease) | Heading Application | ~4500 kg/ha | ~7000 kg/ha | ~+55% | [16] |
|-------------|----------------------------|------------------------|----------------|----------------|-------|------|

Table 1: Summary of Quantitative Effects of **Azoxystrobin** on Various Plant Parameters. Note: Values are approximated from published graphs and text where exact numbers were not provided.

Experimental Protocols

This section details common methodologies used to assess the physiological effects of **azoxystrobin** on plants.

Measurement of Photosynthetic Pigments

This protocol is used to determine the concentration of chlorophylls and carotenoids.[6]

- Sample Preparation: Lyophilize and powder 0.01 g of fresh leaf tissue.
- Extraction: Extract the powder with 10 mL of an 80% acetone solution.
- Centrifugation: Centrifuge the mixture at 4500 rpm for 5 minutes.
- Spectrophotometry: Measure the absorbance of the supernatant at 663.6 nm (Chlorophyll a), 646.6 nm (Chlorophyll b), and 440.5 nm (Carotenoids).
- Calculation: Use established equations to calculate the concentration of each pigment.

Determination of Antioxidant Enzyme Activity

Catalase (CAT) Activity:[6]

- Extraction: Homogenize 0.03 g of fresh leaf tissue in 2 mL of 50 mM sodium phosphate buffer (pH 6.8) in an ice bath. Centrifuge at 12,000 g for 20 min at 4°C.
- Assay: Mix 0.2 mL of the supernatant with 2.7 mL of 100 mM sodium phosphate buffer (pH 7.0), 0.05 mL of H₂O, and 0.05 mL of 1 M H₂O₂.

- Measurement: Monitor the decrease in absorbance at 240 nm as H_2O_2 is decomposed.

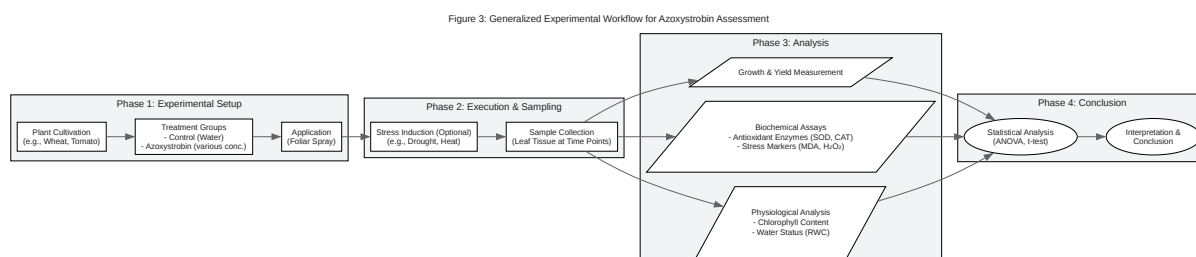
Ascorbate Peroxidase (APX) Activity:[6]

- Extraction: Use the same extraction procedure as for CAT, but with 0.06 g of leaf tissue.
- Assay: Mix 0.1 mL of supernatant with 2.7 mL of 150 mM potassium phosphate buffer (pH 7.0), 0.4 mL of 0.75 mM EDTA, 0.5 mL of 6 mM H_2O_2 , 0.5 mL of H_2O , and 0.5 mL of 1.5 mM ascorbate.
- Measurement: Monitor the decrease in absorbance at 290 nm as ascorbate is oxidized.

Quantification of Oxidative Stress Markers (MDA)

The malondialdehyde (MDA) content, an indicator of lipid peroxidation, is commonly measured using the thiobarbituric acid (TBA) reaction.

- Extraction: Homogenize plant tissue in trichloroacetic acid (TCA).
- Reaction: Add TBA solution to the extract and heat at 95°C for 30 minutes.
- Cooling & Centrifugation: Quickly cool the reaction on ice and centrifuge to clarify the supernatant.
- Measurement: Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.



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Figure 3: Generalized Experimental Workflow for **Azoxystrobin** Assessment

Conclusion

Azoxystrobin's role in agriculture extends significantly beyond its primary function as a fungicide. Its ability to modulate key physiological and biochemical pathways in plants results in demonstrable improvements in growth, stress tolerance, and yield. By delaying senescence, enhancing nitrogen metabolism, and bolstering the plant's native antioxidant defense systems, **azoxystrobin** helps maintain plant health and productivity, especially under suboptimal conditions. Understanding these multifaceted effects is crucial for optimizing its use in integrated crop management strategies to ensure both effective disease control and the promotion of overall crop vitality.

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